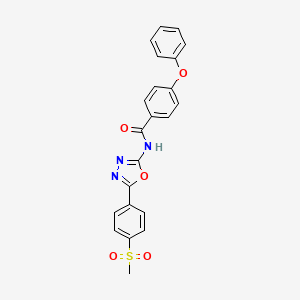
N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-phenoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-phenoxybenzamide is a useful research compound. Its molecular formula is C22H17N3O5S and its molecular weight is 435.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Optical Properties and Polymer Optoelectronics
Research into polyoxadiazoles, which are related to the compound of interest, has revealed their potential in polymer optoelectronic devices. The optical properties of these compounds can be manipulated through different technological conditions during the spin–coating process, making them suitable for use in optoelectronic applications such as light-emitting diodes (LEDs), photovoltaic cells, and other electronic devices. The study by Hajduk et al. (2010) highlights the influence of spinning rate and solution concentration on the optical properties of polyoxadiazole thin films, indicating their potential as materials for optoelectronic devices (Hajduk et al., 2010).
Antibacterial Activities
Sulfone derivatives containing 1,3,4-oxadiazole moieties have demonstrated significant antibacterial activities, particularly against rice bacterial leaf blight. These compounds, including those with a methylsulfonyl group, have shown better efficacy than some commercial agents, highlighting their potential in agricultural applications to combat plant diseases. The research by Shi et al. (2015) specifically points to the efficacy of these compounds in enhancing plant resistance against pathogens, suggesting their utility in developing new agrochemicals (Shi et al., 2015).
Pharmacological Potentials
The pharmacological evaluation of heterocyclic compounds, including oxadiazole derivatives, has been a focus of several studies. These compounds have been explored for their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory properties. For example, the study by Faheem (2018) assessed the potential of various oxadiazole and pyrazole derivatives, including their interactions with biological targets such as epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2), indicating their therapeutic potential in treating various ailments (Faheem, 2018).
Anticancer Activities
Oxadiazole derivatives have also been evaluated for their anticancer activities. Compounds with specific substitutions have shown moderate to excellent activity against various cancer cell lines, suggesting their potential in cancer therapy. The study by Ravinaik et al. (2021) on N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides highlights the promising anticancer properties of these compounds, offering insights into the design of new anticancer drugs (Ravinaik et al., 2021).
Properties
IUPAC Name |
N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O5S/c1-31(27,28)19-13-9-16(10-14-19)21-24-25-22(30-21)23-20(26)15-7-11-18(12-8-15)29-17-5-3-2-4-6-17/h2-14H,1H3,(H,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJIPTVUMZZQQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![9-(4-(2-hydroxyethyl)phenyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2816975.png)

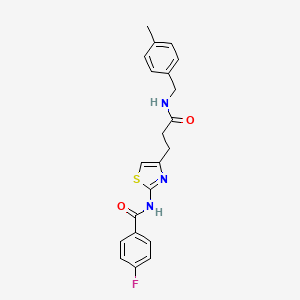
![5-[(4-chlorophenyl)sulfonyl]-N-ethyl-N-phenylthiophene-2-carboxamide](/img/structure/B2816979.png)

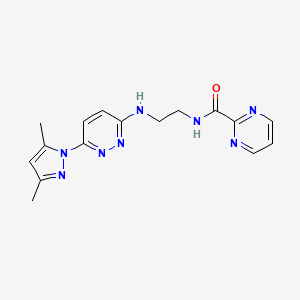
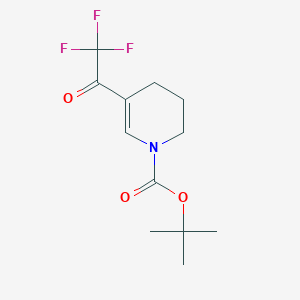

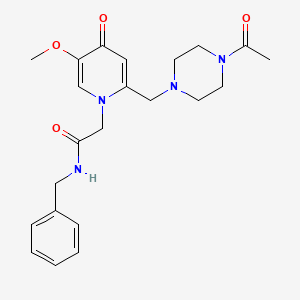
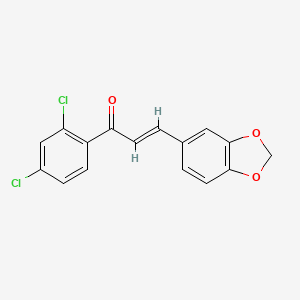
![N-(4-fluorophenyl)-2-[(3-fluorophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2816995.png)
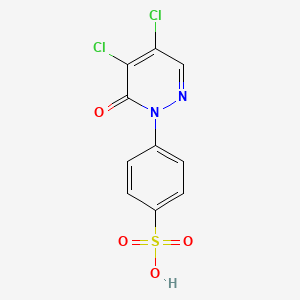

![1'-(3,4-Dimethylbenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2816998.png)
